REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14]C)[CH:11]=[C:10]([I:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[I-].[Na+].C[Si](Cl)(C)C>>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:9]=[C:10]([I:16])[CH:11]=[C:12]([OH:14])[CH:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
3′-fluoro-3-iodo-5-methoxy-biphenyl
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1=CC(=CC(=C1)OC)I
|
Name
|
|
Quantity
|
5.024 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.12 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1=CC(=CC(=C1)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |